2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid
Description
2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid is a benzofuran derivative featuring a fluorine atom at the 4-position, a methyl group at the 7-position, and an acetic acid moiety at the 3-position of the benzofuran core. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(4-fluoro-7-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c1-6-2-3-8(12)10-7(4-9(13)14)5-15-11(6)10/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
ZKWIWULURDVUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CO2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features, synthesis methods, and physical properties of 2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid with two analogous compounds:
Key Observations:
Substituent Position and Electronic Effects: The position of fluorine (4- vs. 5-) influences electronic distribution and steric interactions. Methoxy and acetyl groups () increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Acetic acid moieties in all compounds enable hydrogen bonding, critical for intermolecular interactions (e.g., dimerization in ) and solubility profiles.
Synthetic Methodologies: Multicomponent reactions () offer atom economy and efficiency (62% yield), avoiding chromatographic purification . Ester hydrolysis () provides high yields (82%) and scalability, though requiring strong base conditions .
Physical Properties:
- Melting Points: The higher melting point of ’s compound (436–437 K vs. 193–195°C in ) correlates with robust hydrogen-bonded dimers observed in its crystal structure .
- Spectroscopic Confirmation: All compounds were validated via NMR and HRMS, with additionally employing X-ray crystallography for structural elucidation .
Biological Activity
2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid, identified by its CAS number 1532616-84-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of 2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid is with a molecular weight of 208.18 g/mol. Its structure features a benzofuran core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1532616-84-4 |
| Molecular Formula | C₁₁H₉FO₃ |
| Molecular Weight | 208.18 g/mol |
Biological Activity Overview
The biological activity of 2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid has been explored through various studies, particularly focusing on its antimicrobial and antifungal properties.
Antimicrobial Activity
In a study examining the antimicrobial efficacy of benzofuran derivatives, it was found that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the benzofuran structure could enhance activity. For instance, compounds with electron-withdrawing groups showed improved inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Research has also highlighted the antifungal potential of benzofuran derivatives. For example, compounds similar to 2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid demonstrated notable activity against Fusarium oxysporum, with IC50 values indicating effective inhibition at micromolar concentrations .
In Vitro Studies
- Urease Inhibition : A study synthesized various benzofuran derivatives and assessed their urease inhibitory potential. The results showed that these compounds could inhibit urease effectively, suggesting that modifications to the benzofuran core can lead to potent urease inhibitors .
- Antifungal Efficacy : Another investigation focused on the synthesis of benzofuranyl acetic acid amides, revealing that certain derivatives exhibited IC50 values as low as 0.42 mM against Fusarium oxysporum. This indicates that structural variations significantly influence antifungal activity .
- Antibacterial Activity : The antibacterial properties were evaluated against several strains, where compounds derived from benzofuran cores showed varying degrees of effectiveness. The presence of specific substituents on the aromatic ring was crucial for enhancing antibacterial potency .
Structure–Activity Relationship (SAR)
The SAR studies indicate that:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., halogens) on the phenyl ring significantly enhance biological activity.
- Alkyl Chain Length : Variations in alkyl chain length and branching can affect solubility and bioactivity.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-Fluoro-7-methyl-1-benzofuran-3-yl)acetic acid?
Methodological Answer:
The compound is typically synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate is refluxed with potassium hydroxide in a methanol-water mixture (5–6 hours), followed by acidification with HCl to yield the carboxylic acid derivative. Purification involves column chromatography (ethyl acetate) and crystallization from benzene or acetone . Key steps include:
- Reaction Conditions: Reflux temperature (~80–100°C), stoichiometric excess of KOH (5:1 molar ratio relative to ester).
- Work-Up: Acidification to pH 1 ensures protonation of the carboxylate intermediate.
- Purity Control: Thin-layer chromatography (TLC) with Rf ≈ 0.45–0.65 in ethyl acetate .
Advanced: How can reaction conditions be optimized to minimize byproducts during alkaline hydrolysis of benzofuran ester precursors?
Methodological Answer:
Optimization involves:
- Catalyst Screening: Testing alternatives to KOH (e.g., NaOH or LiOH) to improve reaction efficiency.
- Solvent Systems: Binary solvents (e.g., methanol-water, ethanol-water) balance solubility and reaction kinetics. Higher methanol content accelerates hydrolysis but may increase ester saponification side reactions.
- Temperature Gradients: Stepwise heating (e.g., 60°C → 90°C) reduces thermal decomposition of acid-sensitive functional groups.
- Byproduct Analysis: Use HPLC or GC-MS to identify impurities (e.g., unreacted ester or sulfanyl derivatives). Adjust extraction protocols (e.g., dichloromethane vs. chloroform) to improve phase separation .
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization: Slow evaporation of a benzene or acetone solution yields diffraction-quality crystals .
- Data Collection: A diffractometer (e.g., Bruker D8 Venture) measures reflections at low temperature (173 K) to minimize thermal motion .
- Refinement: Software like SHELXL refines atomic positions, hydrogen-bonding networks, and thermal displacement parameters. Riding models are used for H atoms, with Uiso values constrained to 1.2–1.5×Ueq of parent atoms .
Advanced: What intermolecular interactions stabilize the crystal packing of this compound, and how are they analyzed?
Methodological Answer:
Key interactions include:
- Hydrogen Bonds: Carboxyl groups form O–H···O dimers (distance ≈ 2.6–2.8 Å), creating centrosymmetric dimers.
- π-π Stacking: Benzofuran rings exhibit face-to-face interactions (interplanar distance ≈ 3.3–3.5 Å, slippage ≈ 0.9–1.3 Å).
- C–H···π Contacts: Methyl or cyclohexyl H atoms interact with aromatic rings (C–H···Cg distances ≈ 2.8–3.0 Å).
Tools: ORTEP-3 visualizes molecular geometry, while Mercury software quantifies interaction metrics. Symmetry operations (e.g., inversion centers) are identified via SHELXL .
Basic: What computational methods are suitable for modeling the electronic structure of this compound?
Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical and electronic properties:
- Basis Sets: 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for high-precision energy calculations.
- Properties Calculated: HOMO-LUMO gaps, electrostatic potential maps, and vibrational spectra (e.g., C=O stretching at ~1700 cm⁻¹).
Software: Gaussian or ORCA packages. Validation against experimental XRD bond lengths (e.g., C–F = 1.35 Å) ensures reliability .
Advanced: How to select exchange-correlation functionals when reconciling computational and experimental data discrepancies?
Methodological Answer:
- Exact Exchange Inclusion: Hybrid functionals (e.g., B3LYP, M06-2X) incorporate exact Hartree-Fock exchange, improving accuracy for atomization energies (average error <3 kcal/mol) .
- Benchmarking: Compare computed vs. experimental hydrogen-bond strengths or π-π interaction energies. For example, if DFT underestimates dimerization energy, use range-separated functionals (e.g., ωB97X-D) with dispersion corrections.
- Error Analysis: Use root-mean-square deviations (RMSD) for bond lengths/angles. Adjust functional parameters (e.g., % exact exchange) iteratively .
Basic: What pharmacological assays are used to evaluate the bioactivity of benzofuran derivatives?
Methodological Answer:
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
- Enzyme Inhibition: Fluorometric assays targeting viral proteases or kinases .
Advanced: How to design structure-activity relationship (SAR) studies for fluorinated benzofuran analogs?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, Br), alkyl groups, or sulfanyl modifications at positions 3, 5, and 7.
- Key Metrics: Correlate logP (lipophilicity) with cellular uptake or IC50.
- Multi-Target Analysis: Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or topoisomerases. Validate with isothermal titration calorimetry (ITC) .
Basic: What analytical techniques confirm the purity and identity of the synthesized compound?
Methodological Answer:
- Chromatography: HPLC (C18 column, acetonitrile-water gradient) or TLC (ethyl acetate hexane = 3:7).
- Spectroscopy:
- ¹H/¹³C NMR: Carboxylic proton at δ ≈ 12.5 ppm; benzofuran aromatic protons at δ ≈ 6.8–7.5 ppm.
- HRMS: Confirm molecular ion [M-H]⁻ (e.g., m/z 252.0425 for C₁₂H₁₀FO₃) .
Advanced: How to resolve overlapping NMR signals in benzofuran derivatives with complex substituents?
Methodological Answer:
- 2D NMR: COSY identifies coupling networks; HSQC correlates ¹H-¹³C signals. For example, distinguish methyl (δ ≈ 2.3 ppm) and sulfanyl (δ ≈ 2.5 ppm) groups.
- Decoupling Experiments: Irradiate adjacent protons to simplify splitting patterns.
- Dynamic NMR: Variable-temperature studies (e.g., 298–373 K) resolve rotameric equilibria in flexible substituents .
Basic: What are common sources of data contradictions between computational and experimental results?
Methodological Answer:
- Solvent Effects: DFT gas-phase calculations neglect solvation (use CPCM model for corrections).
- Thermal Motion: XRD-derived bond lengths include thermal vibrations; compare with DFT geometry-optimized structures.
- Crystal Packing: Intermolecular forces in crystals may distort molecular geometry vs. isolated molecules .
Advanced: What strategies reconcile discrepancies in hydrogen-bond strengths between DFT and XRD data?
Methodological Answer:
- Periodic DFT: Use VASP or Quantum ESPRESSO to model crystal packing effects.
- Energy Decomposition: SAPT (Symmetry-Adapted Perturbation Theory) quantifies electrostatic, dispersion, and induction contributions to hydrogen bonds.
- Benchmarking: Compare computed O–H···O interaction energies (~20–30 kJ/mol) with XRD-derived distances (2.6–2.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
